5-Bromo-2-nitro-n-phenylaniline

Overview

Description

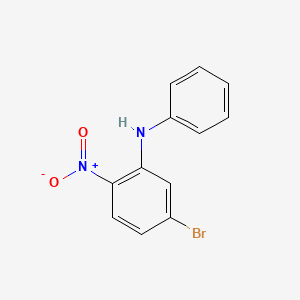

5-Bromo-2-nitro-N-phenylaniline (CAS No. 6311-47-3), also known as N-phenyl-5-bromo-2-nitrobenzenamine, is a nitroaromatic compound characterized by a bromine substituent at the 5-position and a nitro group at the 2-position of the aniline ring, which is further substituted with a phenyl group at the nitrogen atom. Its molecular formula is $ \text{C}{12}\text{H}9\text{Br}\text{N}2\text{O}2 $, with a molar mass of 307.12 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-nitro-N-phenylaniline typically involves the nitration of 5-bromoaniline followed by a coupling reaction with phenylamine. The nitration process introduces the nitro group at the 2nd position of the brominated aniline. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as nitrating agents, with the reaction being carried out at low temperatures to control the regioselectivity of the nitration.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors equipped with temperature control systems to ensure the safety and efficiency of the process. The subsequent coupling reaction with phenylamine can be facilitated by using catalysts such as palladium or copper to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5-Bromo-2-nitro-N-phenylaniline can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The bromine atom in this compound can be substituted by other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), tin(II) chloride (SnCl2).

Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of 5-bromo-2-amino-N-phenylaniline.

Substitution: Formation of substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

5-Bromo-2-nitro-n-phenylaniline serves as an important intermediate in the synthesis of various organic compounds. Its structure allows it to participate in multiple reactions, making it a valuable building block for more complex molecules.

Synthesis Methods

The synthesis typically involves the nitration of 5-bromoaniline followed by a coupling reaction with phenylamine. The nitration introduces the nitro group at the 2nd position, while the coupling reaction enhances its utility in creating derivatives.

Biological Applications

Antimicrobial and Anticancer Properties

Research has indicated that derivatives of this compound exhibit potential biological activities, including antimicrobial and anticancer effects. For instance, studies have shown that certain derivatives can inhibit cancer cell proliferation, demonstrating promise in cancer therapy.

Enzyme Inhibition Studies

A notable study explored the enzyme inhibition properties of this compound, revealing its ability to interact with specific biological targets. Such interactions are crucial for developing new pharmaceuticals aimed at treating various diseases.

Pharmaceutical Development

Drug Development Intermediates

This compound is investigated for its potential use in pharmaceutical development, particularly as an intermediate in synthesizing drugs targeting specific biological pathways. Its unique reactivity profile makes it suitable for creating compounds with therapeutic applications.

Case Study: Cytotoxicity Assays

In a study involving cytotoxicity assays on human colon adenocarcinoma cell lines, derivatives of this compound were shown to exhibit significant cytotoxic effects, suggesting their potential as anticancer agents .

Material Science

Synthesis of Polymers

In materials science, this compound is utilized in synthesizing polymers and advanced materials with tailored properties. Its chemical structure contributes to the formation of materials with specific optical and mechanical characteristics.

Optical Properties Analysis

The compound is also used in studies examining the optical properties of organic nonlinear optical crystals. Techniques such as UV-Vis spectroscopy are employed to analyze these properties, providing insights into their potential applications in photonic devices.

Data Table: Comparison of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Organic Synthesis | Intermediate for complex molecules | Versatile building block in organic chemistry |

| Biological Research | Antimicrobial and anticancer properties | Significant inhibition of cancer cell growth |

| Pharmaceuticals | Drug development intermediates | Potential for targeting specific biological pathways |

| Material Science | Polymer synthesis and optical properties | Valuable insights into material characteristics |

Mechanism of Action

The mechanism of action of 5-Bromo-2-nitro-N-phenylaniline involves its interaction with specific molecular targets, depending on its application. For example, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural analogs of 5-Bromo-2-nitro-N-phenylaniline are differentiated by substituent positions, functional groups, and molecular frameworks. Below is a detailed comparison based on similarity scores, substituent effects, and available

5-Bromo-3-nitrobenzene-1,2-diamine (CAS 6311-60-0)

- Similarity Score : 0.88 .

- Structure : Contains bromine at position 5 and a nitro group at position 3, with two amine groups at positions 1 and 2.

2-Bromo-4-nitro-N-phenylaniline (CAS 16588-27-5)

- Similarity Score: Not explicitly stated, but structurally analogous.

- Structure : Bromine at position 2 and nitro at position 4, with a phenyl group on the aniline nitrogen.

- Key Differences : Altered substituent positions may lead to differences in electronic effects (e.g., resonance and inductive effects), affecting reactivity in electrophilic substitution reactions .

5-Bromo-2-methyl-3-nitroaniline (CAS 864550-40-3)

- Similarity Score : 0.96 .

- Structure : Methyl group at position 2, bromine at 5, and nitro at 3.

- Key Differences : The methyl group introduces steric hindrance, which could reduce reaction rates in sterically sensitive reactions compared to the target compound.

3-Bromo-5-nitro-N-phenylbenzamide (CAS 1536670-06-0)

- Structure : Incorporates a benzamide group instead of an aniline, with bromine at position 3 and nitro at 5.

Data Table: Structural and Functional Comparison

Implications of Structural Variations

- Electronic Effects: Electron-withdrawing groups (e.g., NO₂, Br) deactivate the aromatic ring, directing further substitutions to meta/para positions. For example, the nitro group in this compound strongly deactivates the ring, making it less reactive toward electrophiles compared to non-nitrated analogs .

- Steric Effects :

- Solubility and Bioactivity :

- Polar groups (e.g., NH₂ in diamine analogs) improve aqueous solubility, whereas phenyl or benzamide groups enhance lipophilicity, influencing pharmacokinetic profiles .

Biological Activity

5-Bromo-2-nitro-n-phenylaniline (CAS Number 6311-47-3) is an organic compound with notable structural features, including a bromine atom and a nitro group attached to a phenyl ring, which is further connected to an aniline moiety. This unique structure influences its reactivity and biological activity, making it a subject of interest in medicinal chemistry and drug design.

Chemical Structure and Properties

The molecular formula of this compound is C12H9BrN2O2. The presence of both electron-withdrawing (nitro) and electron-donating (aniline) groups affects its chemical behavior and interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C12H9BrN2O2 |

| Molecular Weight | 292.11 g/mol |

| Solubility | Soluble in organic solvents |

| Toxicity | Potentially toxic |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Although specific mechanisms are not fully elucidated, studies suggest that it may inhibit enzymes involved in amyloid aggregation, which is relevant for neurodegenerative diseases like Alzheimer's disease. Furthermore, the nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, contributing to its biological effects.

Biological Activities

Research highlights several promising biological activities associated with this compound:

- Antimicrobial Activity : The compound has been studied for its potential antimicrobial properties, showing effectiveness against various bacterial strains. Nitro compounds generally exhibit broad-spectrum antimicrobial activity .

- Anticancer Properties : Preliminary studies indicate that derivatives of this compound may possess anticancer activities, particularly in inhibiting the growth of specific cancer cell lines such as colon adenocarcinoma .

- Neuroprotective Effects : Its ability to inhibit amyloid aggregation suggests potential applications in treating neurodegenerative diseases by protecting neuronal cells from toxicity associated with amyloid-beta accumulation.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

- Study on Enzyme Inhibition : A study demonstrated that this compound could inhibit enzymes linked to amyloid aggregation, indicating its potential role in therapeutic applications for Alzheimer's disease.

- Cytotoxicity Assays : Research involving cytotoxicity assays on human colon adenocarcinoma cell lines showed that derivatives of this compound exhibited significant cytotoxic effects, suggesting their potential as anticancer agents .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has high gastrointestinal absorption and can cross the blood-brain barrier (BBB), making it a candidate for central nervous system-targeted therapies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-2-nitro-N-phenylaniline, and how can purity be optimized?

- Answer : A common approach involves sequential functionalization of the aniline core. First, bromination at the 5-position of 2-nitroaniline derivatives can be achieved using bromine in acetic acid or HBr/H₂O₂ under controlled conditions . Subsequent N-phenylation may employ Ullmann coupling (Cu catalyst, aryl halide) or Buchwald-Hartwig amination (Pd catalyst) . Purity optimization requires column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water). Monitor purity via HPLC (C18 column, 70:30 acetonitrile/water mobile phase) .

Q. How should researchers characterize this compound spectroscopically?

- Answer : Use a multi-technique approach:

- ¹H NMR : Expect aromatic proton splitting patterns (e.g., doublets for para-substituted nitro groups and meta-bromo coupling). Integration ratios should confirm substituent positions .

- IR : Key peaks include NO₂ asymmetric stretching (~1520 cm⁻¹) and C-Br stretching (~650 cm⁻¹) .

- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ with isotopic peaks confirming bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. What safety precautions are critical when handling this compound?

- Answer : This compound is harmful via inhalation, skin contact, or ingestion. Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. In case of exposure:

- Skin contact : Wash with copious water for ≥15 minutes .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste . Store at 0–6°C in amber glass to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

- Answer : Discrepancies in NMR/IR data often arise from regioisomeric impurities or solvent effects. Strategies include:

- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to confirm substitution patterns .

- X-ray crystallography : Resolve ambiguous structures via single-crystal analysis .

- Computational validation : Compare experimental IR/NMR with DFT-calculated spectra (e.g., B3LYP/6-31G* basis set) . Cross-reference with databases like NIST Chemistry WebBook .

Q. What strategies improve yield in large-scale synthesis of this compound?

- Answer : Optimize reaction parameters:

- Bromination : Use HBr/H₂O₂ in DMF at 60°C for regioselective bromination (reduces di-substituted byproducts) .

- N-phenylation : Switch from Ullmann to microwave-assisted Buchwald-Hartwig conditions (Pd(OAc)₂/Xantphos, 100°C, 30 min) for 85–90% yield .

- Workup : Replace column chromatography with pH-controlled liquid-liquid extraction (e.g., aqueous HCl/organic phase) for scalability .

Q. How can mechanistic studies elucidate the reactivity of this compound in cross-coupling reactions?

- Answer : Perform kinetic and isotopic labeling experiments:

- Kinetic profiling : Monitor Suzuki-Miyaura coupling (e.g., with arylboronic acids) via in situ IR to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .

- ¹⁸O/²H labeling : Trace nitro-group participation in redox reactions (e.g., nitro reduction to amine intermediates) .

- DFT modeling : Simulate transition states to predict regioselectivity in nucleophilic aromatic substitution .

Q. Methodological Notes

- Contradiction analysis : Apply triangulation by cross-validating data across techniques (e.g., NMR, XRD, computational) to resolve ambiguities .

- Spectral libraries : Prioritize NIST or peer-reviewed databases over commercial vendor data .

- Ethical reporting : Disclose synthetic yields, purity thresholds, and unanticipated byproducts to ensure reproducibility .

Properties

IUPAC Name |

5-bromo-2-nitro-N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN2O2/c13-9-6-7-12(15(16)17)11(8-9)14-10-4-2-1-3-5-10/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXYRBUVRDFHDGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=CC(=C2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50285906 | |

| Record name | 5-bromo-2-nitro-n-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50285906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6311-47-3 | |

| Record name | 6311-47-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43212 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-bromo-2-nitro-n-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50285906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.